molecular formula C21H22ClNO2 B4105023 N-1-adamantyl-5-(2-chlorophenyl)-2-furamide

N-1-adamantyl-5-(2-chlorophenyl)-2-furamide

Cat. No. B4105023
M. Wt: 355.9 g/mol
InChI Key: JYDIDNMKIVGUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-5-(2-chlorophenyl)-2-furamide, commonly known as ACF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACF belongs to the class of adamantyl-substituted furanones and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Mechanism of Action

The exact mechanism of action of ACF is not fully understood. However, studies have suggested that its anti-inflammatory effects may be due to its ability to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. ACF's anti-cancer properties may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells. Its anti-microbial activity may be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
ACF has been found to have a range of biochemical and physiological effects. In animal studies, ACF has been shown to reduce inflammation and oxidative stress in the liver. It has also been found to improve glucose metabolism and insulin sensitivity in diabetic rats. Additionally, ACF has been shown to reduce tumor growth and increase survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using ACF in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various disease states. Additionally, ACF has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of using ACF is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on ACF. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of ACF and to identify its molecular targets. Finally, the development of more efficient synthesis methods for ACF could facilitate its use in future research and clinical applications.
Conclusion
In conclusion, N-1-adamantyl-5-(2-chlorophenyl)-2-furamide, or ACF, is a chemical compound with promising therapeutic potential. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a versatile compound for studying various disease states. While further research is needed to fully understand its mechanism of action and potential clinical applications, ACF represents an exciting area of research in the field of medicinal chemistry.

Scientific Research Applications

ACF has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. ACF has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, ACF has been shown to have anti-microbial activity against a range of bacteria and fungi.

properties

IUPAC Name

N-(1-adamantyl)-5-(2-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO2/c22-17-4-2-1-3-16(17)18-5-6-19(25-18)20(24)23-21-10-13-7-14(11-21)9-15(8-13)12-21/h1-6,13-15H,7-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDIDNMKIVGUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(O4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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